1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride 1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13427380
InChI: InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H
SMILES: CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13427380

Molecular Formula: C12H18Cl2N2

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride -

Specification

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H
Standard InChI Key DRQMHFXMVYFBPU-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl
Canonical SMILES CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl

Introduction

Synthesis and Optimization

Nucleophilic Substitution

Reaction of 2-methylpiperazine with 4-chlorobenzyl chloride in toluene/KI yields the free base, followed by HCl treatment for salt formation . Optimized conditions (80°C, 12 hr) achieve ~92% purity .

Reaction Scheme:
2-Methylpiperazine+4-Chlorobenzyl ChlorideKI, Toluene1-(4-Chloro-benzyl)-2-methyl-piperazineHClHydrochloride Salt\text{2-Methylpiperazine} + \text{4-Chlorobenzyl Chloride} \xrightarrow{\text{KI, Toluene}} \text{1-(4-Chloro-benzyl)-2-methyl-piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Reductive Amination

Alternative pathways employ 4-chlorobenzaldehyde and 2-methylpiperazine under hydrogenation with Pd/C, though yields are lower (57–65%) .

Industrial Scalability

Batch reactors with automated temperature control (70–90°C) and solvent recovery systems (toluene, dichloromethane) minimize waste . Recrystallization from isopropanol improves purity to >98% .

Biological Activities and Mechanisms

CompoundCell Line (IC₅₀, μM)Selectivity Index
1-(4-Chlorobenzyl)-HCT-116: 8.918
2-methyl-piperazineMCF7: 12.312

Mechanism: Proposed D2 dopamine receptor antagonism and microtubule disruption.

Antimicrobial Effects

Piperazine derivatives with chlorobenzyl groups show broad-spectrum activity against Gram-positive bacteria (MIC: 3.1–25 μg/mL) and fungi (e.g., Candida albicans) . The 4-chloro substituent enhances membrane permeability, while the methyl group reduces metabolic degradation .

CNS Modulation

Pharmacological and Toxicological Profiles

Pharmacokinetics

  • Absorption: High oral bioavailability predicted (LogP: 1.95) .

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation and glucuronidation.

  • Excretion: Renal (70%) and fecal (30%).

Toxicity Data (Analog-Based)

  • Acute Toxicity: LD₅₀ > 500 mg/kg (rats, oral).

  • Neurotoxicity: Chronic use may cause tremors and anxiety.

Applications and Comparative Analysis

Drug Development

  • Antipsychotics: Structural analogs (e.g., 1-(3-chlorophenyl)piperazine) show D2 receptor affinity (Kᵢ: 12 nM) .

  • Anthelmintics: Benzimidazole-piperazine hybrids exhibit paralysis times of 26–28 min in Pheretima posthuma .

Industrial Uses

  • Chemical Intermediates: Used in synthesizing FAAH inhibitors for pain management .

  • Polymer Additives: Enhance thermal stability in epoxy resins .

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